molecular formula C15H17BrO4 B13011225 Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate

Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate

Cat. No.: B13011225
M. Wt: 341.20 g/mol
InChI Key: PZQLNFVBFAUVPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate typically involves the following steps:

    Methylation: The addition of a methyl group at the 3-position.

    Propoxylation: The attachment of a propoxy group at the 4-position.

    Esterification: The formation of the ethyl ester at the 2-carboxylate position.

These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted benzofuran derivatives .

Scientific Research Applications

Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
  • Ethyl 3-methyl-4-propoxybenzofuran-2-carboxylate
  • Ethyl 5-bromo-4-propoxybenzofuran-2-carboxylate

Uniqueness

Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C15H17BrO4

Molecular Weight

341.20 g/mol

IUPAC Name

ethyl 5-bromo-3-methyl-4-propoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H17BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h6-7H,4-5,8H2,1-3H3

InChI Key

PZQLNFVBFAUVPY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br

Origin of Product

United States

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